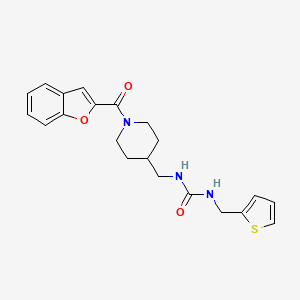

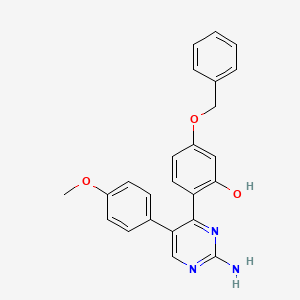

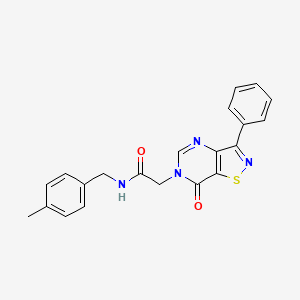

![molecular formula C17H18N2OS B2984273 2-((3-(邻甲苯氧基)丙基)硫代)-1H-苯并[d]咪唑 CAS No. 615280-09-6](/img/structure/B2984273.png)

2-((3-(邻甲苯氧基)丙基)硫代)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazoles are an important class of heterocyclic compounds. They are key components in a variety of functional molecules used in everyday applications . The imidazole ring is a prominent building block for different compounds, either natural or synthetic .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The strategies used for the formation include addition reactions and further cyclization .Molecular Structure Analysis

The molecular structure of imidazoles involves the formation of bonds during the construction of the imidazole ring . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Chemical Reactions Analysis

Imidazoles are versatile and are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are highly soluble in water and other polar solvents .科学研究应用

合成和表征

化学选择性合成

一项关键研究涉及构建 2-烷氧基/硫代烷氧基苯并[d]-咪唑和 2-硫酮苯并[d]-咪唑库。该过程展示了一种基于相的化学选择性反应,利用苄氯和 Merrifield 树脂与 2-巯基苯并[d]-咪唑中间体相互作用。结果突出了这些化合物由于其多样的理化性质和三维结构多样性而在药物开发中的潜力 (Hyo-Jeong Yoon, S. Yang, Y. Gong, 2017).

钯催化的合成

另一个重要的应用涉及功能化苯并咪唑并噻唑的钯催化羰基多元组分合成。该过程通过氧化氨基羰基化/杂环化反应产生 2-苯并[4,5]咪唑[2,1-b]噻唑-3-基-N,N-二烷基乙酰胺,提供了对这些化合物多功能合成方法的见解 (Lucia Veltri, G. Grasso, R. Rizzi, R. Mancuso, B. Gabriele, 2016).

潜在应用

抗菌研究

研究还探索了咪唑类似物的抗菌特性。例如,一系列咪唑肽对致病真菌表现出有效的生物活性,对革兰氏阴性菌表现出中等的活性,表明在开发新的抗菌剂中具有潜在的应用 (R. Dahiya, 2008).

材料科学应用

在材料科学中,苯并噻唑衍生物已被研究作为酸性环境中碳钢的缓蚀剂。这些缓蚀剂由于其高效率和稳定性而显示出前景,这对于保护工业机械和基础设施至关重要 (Zhiyong Hu, Yanbin Meng, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

药物研究

已经研究了基于苯并咪唑的新型席夫碱铜(II)配合物的合成和 DNA 结合特性,以了解它们对各种癌细胞系的细胞毒性作用,在化疗应用中显示出显着的潜力 (Anup Paul, S. Anbu, G. Sharma, M. L. Kuznetsov, B. Koch, M. F. C. Guedes da Silva, A. Pombeiro, 2015).

作用机制

Target of Action

The compound, also known as 2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE, is a derivative of the imidazole heterocycle . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antitubercular, anticancer, larvicidal, and antifungal properties . .

Mode of Action

The mode of action of imidazole derivatives is generally associated with their interaction with biological targets. The imidazole ring is a key component of several natural products, including nucleic acids, histamine, and histidine . It is an ionizable compound that can confer good pharmacokinetic properties to the compounds that contain it . .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . They are key components of functional molecules used in a variety of applications . .

Pharmacokinetics

The pharmacokinetic properties of imidazole derivatives can vary. Imidazole itself is known to be highly soluble in water and other polar solvents, which can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .

Result of Action

The result of the compound’s action would depend on its specific biological activities. Imidazole derivatives have been associated with a range of pharmacological properties, including antibacterial, antitubercular, anticancer, larvicidal, and antifungal activities . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, benzimidazoles, another class of imidazole derivatives, have been found to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . .

安全和危害

未来方向

属性

IUPAC Name |

2-[3-(2-methylphenoxy)propylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-13-7-2-5-10-16(13)20-11-6-12-21-17-18-14-8-3-4-9-15(14)19-17/h2-5,7-10H,6,11-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFIJMSMSXCMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

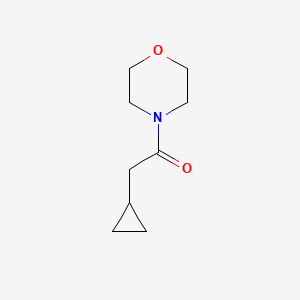

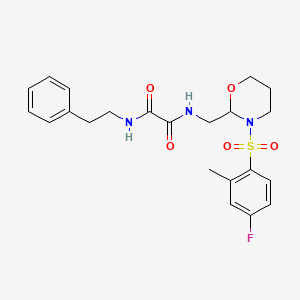

![4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2984207.png)

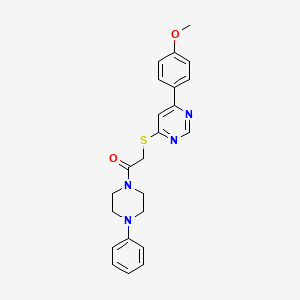

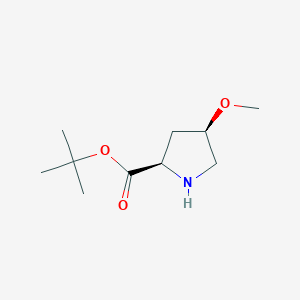

![2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2984210.png)

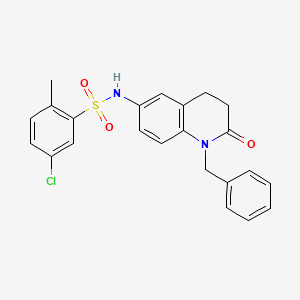

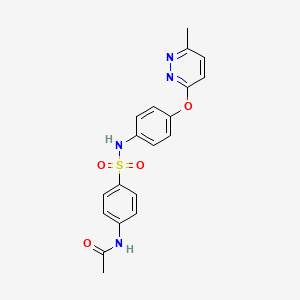

![N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B2984211.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2984212.png)